6-Methyleneandrost-4-ene-3,17-dione
Overview
Description
6-Methyleneandrost-4-ene-3,17-dione is a steroidal compound with the chemical formula C20H26O2 and a molecular weight of 298.42 g/mol . It is known for its role as an intermediate in the synthesis of various steroidal drugs, particularly exemestane, an aromatase inhibitor used in the treatment of breast cancer .
Mechanism of Action
Target of Action
The primary target of 6-Methyleneandrost-4-ene-3,17-dione is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital hormones in various physiological processes.
Mode of Action
This compound acts as an irreversible aromatase inhibitor . Structurally similar to the natural substrate of aromatase, it serves as a pseudosubstrate for the enzyme . It irreversibly binds to the active site of the enzyme, causing its inactivation . This process is also known as "suicidal inhibition" .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens . This leads to a significant reduction in circulating estrogen levels in postmenopausal women .
Result of Action
The primary result of the action of this compound is a marked decrease in circulating estrogen levels . This makes it an effective selective treatment for hormone-dependent breast cancer in postmenopausal women .
Biochemical Analysis
Biochemical Properties
It is known to be similar in structure to the natural substrate of the enzyme aromatase . This suggests that it may interact with this enzyme, potentially inhibiting its activity .
Cellular Effects
Given its structural similarity to aromatase substrates, it may influence cell function by altering the levels of estrogen, a hormone that plays a key role in many cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is thought to act as a pseudo-substrate for the enzyme aromatase, irreversibly binding to the enzyme’s active site and inactivating it . This could lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Given its potential role as an aromatase inhibitor, it may have long-term effects on cellular function, particularly in in vitro or in vivo studies involving estrogen-dependent processes .
Metabolic Pathways
Given its structural similarity to aromatase substrates, it may be involved in the metabolic pathways of these compounds .
Transport and Distribution
Given its potential role as an aromatase inhibitor, it may interact with transporters or binding proteins involved in the distribution of estrogen or other hormones .
Subcellular Localization
Given its potential role as an aromatase inhibitor, it may be localized to areas of the cell where aromatase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyleneandrost-4-ene-3,17-dione typically involves the enolization of androst-4-ene-3,17-dione followed by a three-component condensation reaction. The process begins with the enolization of the 4-3-ketofunction of androst-4-ene-3,17-dione to form 3-alkoxyandrost-3,5-dien-17-one. This intermediate then undergoes a three-component condensation with a secondary amine and formaldehyde in the presence of a polar protonic solvent . The final step involves the deamination of the N,N-disubstituted amino group to form the 6-methylene group in an aprotic solvent .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for higher yields and scalability. The process includes the use of specific catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyleneandrost-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and ketone groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various steroidal derivatives that can be further utilized in pharmaceutical applications .
Scientific Research Applications
6-Methyleneandrost-4-ene-3,17-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex steroidal compounds.
Comparison with Similar Compounds
Similar Compounds
Exemestane: A direct derivative of 6-Methyleneandrost-4-ene-3,17-dione, used as an aromatase inhibitor.
Androst-4-ene-3,17-dione: A precursor in the synthesis of this compound.
6-Methyleneandrosta-1,4-diene-3,17-dione: Another derivative with similar properties and applications.
Uniqueness
This compound is unique due to its specific structure that allows it to act as a potent aromatase inhibitor. Its ability to irreversibly bind to the enzyme distinguishes it from other reversible inhibitors, making it particularly effective in reducing estrogen levels .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-6-methylidene-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-12-10-14-15-4-5-18(22)20(15,3)9-7-16(14)19(2)8-6-13(21)11-17(12)19/h11,14-16H,1,4-10H2,2-3H3/t14-,15-,16-,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQRGETZTRARSMA-DAELLWKTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=C)C4=CC(=O)CCC34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=C)C4=CC(=O)CC[C@]34C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90513775 | |
Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19457-55-7 | |
Record name | 6-Methyleneandrost-4-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19457-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methylideneandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90513775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methyleneandrost-4-en-3,17-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93RDL2KVK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6-Methyleneandrost-4-ene-3,17-dione in pharmaceutical synthesis?
A1: this compound serves as a crucial intermediate in the synthesis of Exemestane [, ]. Exemestane (6-methyleneandrosta-1,4-diene-3,17-dione) is a steroidal aromatase inhibitor used in the treatment of hormone-receptor-positive breast cancer. The chemical synthesis of Exemestane often involves the Δ1-dehydrogenation of this compound [].
Q2: Can you elaborate on the synthesis of Exemestane from sitosterol as described in the research?
A2: The research highlights a combined chemical and microbiological approach to synthesize Exemestane from sitosterol []. While the specific details of each step are not provided, the paper mentions that this process involves the production of this compound as an intermediate compound before the final conversion to Exemestane. This approach leverages the ability of certain microorganisms to perform specific transformations on sterol molecules, leading to the desired modifications for pharmaceutical applications.
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